molecular formula C15H10BrN3O B13106161 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile

Cat. No.: B13106161
M. Wt: 328.16 g/mol
InChI Key: YFLAONNAZIBFDO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromophenyl and methoxy groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired imidazo[1,2-A]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    2-Phenylimidazo[1,2-A]pyridine: Lacks the bromine and methoxy groups, resulting in different reactivity and biological activity.

    2-(4-Bromophenyl)imidazo[1,2-A]pyridine: Similar structure but with the bromine atom at a different position, affecting its chemical properties.

    7-Methoxyimidazo[1,2-A]pyridine-8-carbonitrile: Lacks the bromophenyl group, leading to different biological activities.

Uniqueness: The presence of both the bromophenyl and methoxy groups in 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile makes it unique. These functional groups contribute to its enhanced reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

IUPAC Name

2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C15H10BrN3O/c1-20-14-5-6-19-9-13(18-15(19)12(14)8-17)10-3-2-4-11(16)7-10/h2-7,9H,1H3

InChI Key

YFLAONNAZIBFDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC(=CN2C=C1)C3=CC(=CC=C3)Br)C#N

Origin of Product

United States

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